Evenamide hydrochloride

Beschreibung

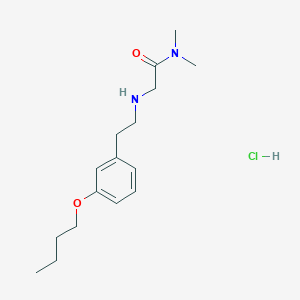

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

1092977-06-4 |

|---|---|

Molekularformel |

C16H27ClN2O2 |

Molekulargewicht |

314.8 g/mol |

IUPAC-Name |

2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide;hydrochloride |

InChI |

InChI=1S/C16H26N2O2.ClH/c1-4-5-11-20-15-8-6-7-14(12-15)9-10-17-13-16(19)18(2)3;/h6-8,12,17H,4-5,9-11,13H2,1-3H3;1H |

InChI-Schlüssel |

DXNSJWVLSBMXNR-UHFFFAOYSA-N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

NW-3509; NW3509; NW 3509; Evenamide HCl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Evenamide Hydrochloride: A Novel Modulator of Glutamatergic Neurotransmission for the Treatment of Schizophrenia

An In-depth Technical Guide on the Mechanism of Action

Executive Summary

Evenamide hydrochloride (formerly NW-3509) is an investigational oral therapeutic agent under development for the treatment of schizophrenia. It represents a novel approach by targeting glutamatergic dysregulation, a key pathophysiological feature of the disorder, particularly in treatment-resistant patients. Unlike conventional antipsychotics that primarily modulate dopaminergic and serotonergic pathways, evenamide's mechanism of action is centered on the blockade of voltage-gated sodium channels (VGSCs). This action preferentially targets hyperactive neurons, leading to a normalization of excessive glutamate release without affecting basal neurotransmission. This technical guide provides a comprehensive overview of the molecular mechanism, preclinical pharmacology, and clinical evaluation of evenamide, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Targeting Neuronal Hyperexcitability

Evenamide's primary pharmacological action is the blockade of voltage-gated sodium channels (VGSCs).[1][2][3][4] This inhibition is state-dependent, meaning evenamide preferentially binds to and stabilizes the inactivated state of the channel, thereby reducing the sustained, high-frequency firing of neurons that is characteristic of pathological states.[4] This selective action on hyperactive neurons is crucial, as it allows evenamide to dampen pathological neuronal excitability without interfering with normal physiological neurotransmission.[5]

The downstream effect of VGSC blockade is the modulation of glutamate release. In schizophrenia, particularly in models of NMDA receptor hypofunction, there is evidence of excessive presynaptic glutamate release, leading to excitotoxicity and disruption of neural circuits.[2][5] Evenamide, by inhibiting the aberrant firing of presynaptic neurons, normalizes this excessive glutamate release.[2][5] It is important to note that evenamide does not affect basal glutamate levels, suggesting a targeted effect on pathological hyperactivity.[5]

A key differentiator of evenamide is its high selectivity. It has been shown to be devoid of significant activity at over 130 other central nervous system targets, including dopamine, serotonin, adrenergic, and histamine receptors, which are commonly targeted by existing antipsychotic medications.[2][4] This focused mechanism of action is anticipated to result in a more favorable side-effect profile, avoiding common adverse events associated with traditional antipsychotics, such as extrapyramidal symptoms, weight gain, and metabolic disturbances.[4]

Signaling Pathway of Evenamide's Action

The proposed signaling pathway for evenamide's therapeutic effect in schizophrenia is initiated by its interaction with presynaptic VGSCs.

Quantitative Pharmacological Data

While specific binding affinities (Ki) or inhibitory concentrations (IC50) for individual VGSC subtypes are not extensively available in the public domain, the following quantitative data has been reported.

| Target | Parameter | Value | Reference |

| Voltage-Gated Sodium Channels (VGSCs) | Ki | 0.4 µM | [1][3] |

Evenamide has been noted to be an inhibitor of Nav1.3, Nav1.7, and Nav1.8 subtypes, although specific quantitative data for each subtype is not publicly available.[6][7]

Preclinical Evaluation: Evidence from Animal Models

Evenamide has been evaluated in several well-established animal models of schizophrenia, demonstrating its potential to ameliorate positive, negative, and cognitive symptoms.

Experimental Protocols

This model is used to assess sensorimotor gating deficits, a translational marker of information processing abnormalities observed in schizophrenia.

-

Objective: To evaluate the ability of evenamide to reverse the disruption of PPI induced by the NMDA receptor antagonist, ketamine.

-

Methodology:

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Animals are habituated to the startle chambers.

-

Evenamide is administered orally (p.o.) at doses of 1.25, 5, and 15 mg/kg.[8]

-

Ketamine is administered subcutaneously (s.c.) at a dose of 6 mg/kg to induce a deficit in PPI.[8][9]

-

Prepulse inhibition is assessed by measuring the startle response to a loud acoustic stimulus (pulse) preceded by a weaker, non-startling stimulus (prepulse). The percentage of PPI is calculated as: [1 - (startle response with prepulse / startle response without prepulse)] x 100.

-

-

-

Key Findings: Evenamide, particularly at a dose of 5 mg/kg, significantly reversed the ketamine-induced deficit in PPI, with an efficacy comparable to the atypical antipsychotic clozapine.[8]

This model is employed to investigate the negative symptoms of schizophrenia, such as social withdrawal.

-

Objective: To assess the efficacy of evenamide in ameliorating the social interaction deficits induced by the NMDA receptor antagonist, phencyclidine.

-

Methodology:

-

Animals: Male rats.

-

Procedure:

-

Rats are treated with PCP (e.g., 2 mg/kg, intraperitoneally, i.p.) twice daily for 7 days, followed by a washout period.[10]

-

Evenamide is administered acutely prior to the social interaction test.

-

Social interaction is assessed by placing two unfamiliar rats in a novel arena and scoring behaviors such as sniffing, grooming, and following.[10][11][12][13][14]

-

-

-

Key Findings: Evenamide has been shown to reverse the social interaction deficits induced by PCP, suggesting its potential to treat the negative symptoms of schizophrenia.[5][15]

This model recapitulates some of the neurodevelopmental abnormalities implicated in schizophrenia.

-

Objective: To evaluate the effects of evenamide on behavioral and neurophysiological alterations in a neurodevelopmental model of schizophrenia.

-

Methodology:

-

Animals: Pregnant Sprague-Dawley rats.

-

Procedure:

-

Methylazoxymethanol acetate (MAM) is administered to pregnant dams on gestational day 17 at a dose of 25 mg/kg, i.p.[16][17][18][19][20]

-

The offspring of MAM-treated dams are tested in adulthood for schizophrenia-like phenotypes, including hippocampal hyperactivity and deficits in social interaction and recognition memory.[21]

-

Evenamide is administered to the adult offspring to assess its ability to reverse these deficits.

-

-

-

Key Findings: Evenamide has been shown to normalize hippocampal hyperactivity and improve cognitive and social deficits in the MAM model, providing further evidence for its disease-modifying potential.[21]

Preclinical Experimental Workflow

Clinical Development: Efficacy and Safety in Schizophrenia

Evenamide has progressed through Phase II and III clinical trials, primarily as an add-on therapy for patients with schizophrenia who are inadequately responding to current antipsychotic medications.

Key Clinical Trials

-

Objective: To evaluate the long-term safety, tolerability, and preliminary efficacy of evenamide as an add-on therapy in patients with TRS.[22][23][24][25]

-

Methodology:

-

Design: A 6-week, open-label, randomized, rater-blinded study with a 46-week extension.[22][25]

-

Participants: 161 patients with treatment-resistant schizophrenia.[5]

-

Intervention: Evenamide at doses of 7.5, 15, and 30 mg twice daily (bid) as an add-on to their existing antipsychotic medication.[25]

-

Primary Outcome: Safety and tolerability.

-

Secondary Outcomes: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score and the Clinical Global Impression - Severity (CGI-S) score.[5]

-

-

Key Findings: Evenamide was well-tolerated and demonstrated a sustained and clinically meaningful improvement in PANSS and CGI-S scores over one year of treatment.[5][23][24][25] The responder rate (≥20% improvement in PANSS total score) increased over time, from 16.5% at week 6 to 47.4% at one year.[5]

-

Objective: To evaluate the efficacy, safety, and tolerability of evenamide as an add-on therapy in patients with chronic schizophrenia who are inadequately responding to second-generation antipsychotics.[26][27][28][29][30]

-

Methodology:

-

Design: A 4-week, international, randomized, double-blind, placebo-controlled study.[26][27][28][30]

-

Participants: 291 patients with chronic schizophrenia.[29][30]

-

Intervention: Evenamide 30 mg bid or placebo as an add-on to their current antipsychotic medication.[26][27][28]

-

Primary Outcome: Change from baseline in the PANSS total score.[29][30]

-

Key Secondary Outcome: Change from baseline in the CGI-S score.[29][30]

-

-

Key Findings: The study met its primary and key secondary endpoints, with the evenamide group showing a statistically significant greater reduction in PANSS total score and CGI-S score compared to the placebo group.[26][29][30][31] Evenamide was well-tolerated, with a safety profile similar to placebo.[26][29][30][31]

Summary of Clinical Efficacy Data

| Study | Population | N | Treatment | Duration | Primary Outcome Measure | Key Result |

| Phase II (Anand et al.) | Treatment-Resistant Schizophrenia | 161 | Evenamide (7.5, 15, 30 mg bid) + Antipsychotic | 1 Year | Safety and Tolerability | Well-tolerated with sustained improvement in PANSS and CGI-S scores.[5][23][24][25] |

| Phase II/III (Study 008A) | Inadequate Responders | 291 | Evenamide (30 mg bid) + Antipsychotic vs. Placebo + Antipsychotic | 4 Weeks | Change in PANSS Total Score | Statistically significant improvement in PANSS total score and CGI-S score compared to placebo.[26][29][30][31] |

Conclusion and Future Directions

This compound presents a promising and innovative therapeutic approach for the treatment of schizophrenia. Its unique mechanism of action, centered on the modulation of glutamatergic neurotransmission through the blockade of voltage-gated sodium channels, addresses a key pathophysiological component of the disorder that is not adequately targeted by current treatments. Preclinical studies have consistently demonstrated its efficacy in relevant animal models, and clinical trials have provided evidence of its safety and efficacy as an add-on therapy in patients with schizophrenia, including those who are treatment-resistant or have an inadequate response to current antipsychotics.

Future research should focus on elucidating the specific contributions of different VGSC subtypes to the therapeutic effects of evenamide. Further long-term studies will be crucial to fully establish its efficacy and safety profile and to determine its potential as a first-line or monotherapy treatment for schizophrenia. The development of evenamide represents a significant step forward in the quest for more effective and better-tolerated treatments for individuals living with schizophrenia.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cphi-online.com [cphi-online.com]

- 3. invivochem.net [invivochem.net]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evenamide - Newron Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 7. Evenamide [en.wikipedia-on-ipfs.org]

- 8. T36. THE ANTIPSYCHOTIC-LIKE PROPERTIES OF EVENAMIDE (NW-3509) REFLECT THE MODULATION OF GLUTAMATERGIC DYSREGULATION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (+/-) Ketamine-induced prepulse inhibition deficits of an acoustic startle response in rats are not reversed by antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 11. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phencyclidine in the social interaction test: an animal model of schizophrenia with face and predictive validity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Social interaction deficits caused by chronic phencyclidine administration are reversed by oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The MAM rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The MAM rodent model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Methylazoxymethanol Acetate Rat Model: Molecular and Epigenetic Effect in the Developing Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The prenatal methylazoxymethanol acetate treatment: a neurodevelopmental animal model for schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 21. discover-pharma.com [discover-pharma.com]

- 22. academic.oup.com [academic.oup.com]

- 23. Therapeutic Effect of Evenamide, a Glutamate Inhibitor, in Patients With Treatment-Resistant Schizophrenia (TRS): Final, 1-Year Results From a Phase 2, Open-Label, Rater-Blinded, Randomized, International Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Therapeutic Effect of Evenamide, a Glutamate Inhibitor, in Patients With Treatment-Resistant Schizophrenia (TRS): Final, 1-Year Results From a Phase 2, Open-Label, Rater-Blinded, Randomized, International Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Efficacy and safety of evenamide, a glutamate modulator, added to a second-generation antipsychotic in inadequately/poorly responding patients with chronic schizophrenia: Results from a randomized, double-blind, placebo-controlled, phase 3, international clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Newron commences trial of evenamide in schizophrenia patients [clinicaltrialsarena.com]

- 28. Newron Initiates First Potentially Pivotal Study With Evenamide in Patients With Schizophrenia [drug-dev.com]

- 29. forum.schizophrenia.com [forum.schizophrenia.com]

- 30. Evenamide Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]

- 31. Newron Reports New Data on Evenamide Efficacy in Schizophrenia Study [synapse.patsnap.com]

A Novel Voltage-Gated Sodium Channel Blocker for Psychosis: A Technical Guide to Evenamide (NW-3509)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of evenamide (NW-3509), a novel, orally available, voltage-gated sodium channel (VGSC) blocker in late-stage clinical development as an adjunctive therapy for treatment-resistant schizophrenia. Evenamide's unique mechanism of action, which involves the selective modulation of hyperactive neurons and subsequent normalization of glutamate release, offers a promising new approach to address the unmet needs in psychosis treatment. This document details the preclinical and clinical data supporting evenamide's efficacy and safety, provides comprehensive experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Schizophrenia is a complex and debilitating psychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. While current antipsychotic medications, primarily targeting dopamine D2 receptors, can be effective for positive symptoms, a significant portion of patients exhibit treatment resistance and experience persistent negative and cognitive deficits.[1][2] Emerging evidence points to the role of glutamatergic dysregulation, particularly hippocampal hyperactivity leading to excessive glutamate release, as a key pathophysiological driver in schizophrenia.[3][4] This has spurred the development of novel therapeutic strategies targeting the glutamate system.

Evenamide (NW-3509) is a first-in-class voltage-gated sodium channel (VGSC) blocker that represents a targeted approach to normalizing glutamatergic neurotransmission.[5][6] By selectively inhibiting VGSCs on hyperactive neurons, evenamide reduces excessive glutamate release without affecting basal neuronal activity.[2][7] This targeted modulation is hypothesized to not only ameliorate psychosis but also improve negative and cognitive symptoms with a favorable side-effect profile compared to traditional antipsychotics.[8][9]

Mechanism of Action

Evenamide's primary mechanism of action is the selective blockade of voltage-gated sodium channels.[4][6] It exhibits a voltage- and use-dependent inhibition of VGSCs, suggesting a higher affinity for channels in the open or inactivated states, which are more prevalent in rapidly firing, hyperactive neurons.[4] This selectivity allows evenamide to dampen pathological neuronal hyperexcitability, particularly in brain regions like the hippocampus implicated in the pathophysiology of schizophrenia, while sparing normal neuronal function.[8][10]

The blockade of VGSCs by evenamide leads to the modulation of sustained repetitive firing and a subsequent reduction in excessive, aberrant glutamate release.[7][11] Unlike many existing antipsychotics, evenamide does not interact with a wide array of other central nervous system targets, including dopamine, serotonin, adrenergic, and histaminergic receptors, which is believed to contribute to its favorable tolerability profile.[2][4]

Signaling Pathway

The prevailing hypothesis for evenamide's antipsychotic effect centers on the cortico-limbic-thalamic-cortical circuit, with a key focus on the hippocampus.

Quantitative Data

Evenamide has been characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and efficacy.

Table 1: In Vitro Binding Affinity and Potency

| Target | Parameter | Value | Reference |

| Voltage-Gated Sodium Channels (VGSCs) | Ki | 0.4 µM | [4][12] |

| >130 Other CNS Targets (including dopamine, serotonin, adrenergic, and histamine receptors) | - | No significant activity | [2][4] |

Further detailed analysis of evenamide's affinity for specific Nav subtypes (e.g., Nav1.1-1.8) is ongoing to fully elucidate its selectivity profile.

Table 2: Preclinical Efficacy in Animal Models of Psychosis

| Model | Species | Effect of Evenamide | Reference |

| Ketamine-Induced Prepulse Inhibition (PPI) Deficit | Rat | Reverses PPI deficit | [13][14] |

| Phencyclidine (PCP)-Induced Social Interaction Deficit | Rat | Attenuates social deficit | [13][14] |

| Amphetamine-Induced Hyperactivity | Rodent | Reverses hyperactivity | [15][16] |

| Methylazoxymethanol Acetate (MAM) Model | Rat | Normalizes hippocampal hyperactivity, reverses cognitive and social deficits | [8][10] |

Table 3: Clinical Efficacy in Treatment-Resistant Schizophrenia (Add-on Therapy)

| Study Phase | Primary Endpoint | Key Findings | Reference |

| Phase II (Study 014/015) | Change in PANSS Total Score | Significant and sustained improvement over 1 year. ~47% PANSS responders at 1 year. | [1][12] |

| Phase II/III (Study 008A) | Change in PANSS Total Score | Statistically significant reduction in PANSS total score compared to placebo at 4 weeks. | [3][15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the findings on evenamide. The following sections outline the core experimental protocols used in its evaluation.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This protocol is designed to assess the effect of evenamide on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells).

Objective: To characterize the voltage- and use-dependent block of Nav channels by evenamide.

Workflow:

Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are transiently transfected with cDNA encoding the desired human Nav channel α-subunit (e.g., Nav1.2, Nav1.3, Nav1.7, Nav1.8) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.[1]

-

Recordings are typically performed 24-48 hours post-transfection.[1]

-

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.

-

Cells are voltage-clamped at a holding potential of -120 mV.

-

-

Voltage Protocols:

-

Current-Voltage (I-V) Relationship: Elicit Na+ currents by depolarizing voltage steps from -100 mV to +60 mV in 5 or 10 mV increments.

-

Steady-State Inactivation: Assess the voltage dependence of inactivation by applying a series of 500 ms prepulses to various potentials before a test pulse to elicit the Na+ current.

-

Use-Dependent Block: Apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) to assess the block of the channel during repetitive firing.

-

-

Data Analysis:

-

Peak current amplitudes are measured and plotted against voltage to generate I-V curves.

-

Inactivation curves are fitted with a Boltzmann function to determine the half-inactivation potential (V1/2).

-

The degree of block at different frequencies is calculated to determine use-dependency.

-

IC50 values are determined by fitting concentration-response data with a Hill equation.

-

In Vivo Behavioral Assays

Objective: To assess the ability of evenamide to reverse sensorimotor gating deficits relevant to psychosis.

Workflow:

Methodology:

-

Animals: Male Sprague-Dawley rats are used.

-

Apparatus: Startle response chambers equipped with a loudspeaker and a piezoelectric accelerometer to detect whole-body startle responses.

-

Procedure:

-

Habituation: Rats are habituated to the startle chambers for a set period before testing.[8]

-

Drug Administration: Animals are pre-treated with evenamide (e.g., 1.25, 5, 15 mg/kg, p.o.) or vehicle, followed by an injection of ketamine (e.g., 6 mg/kg, s.c.) or saline.[14]

-

Testing Session: The session consists of various trial types presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 110-120 dB) to elicit a startle response.

-

Prepulse-pulse trials: A weaker, non-startling acoustic prepulse (e.g., 70-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

-

Data Analysis:

-

The startle amplitude is measured as the peak accelerometer reading.

-

Percent PPI is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.

-

The effects of evenamide on ketamine-induced PPI deficits are analyzed using appropriate statistical tests (e.g., ANOVA).

-

Objective: To evaluate the antipsychotic-like potential of evenamide by assessing its ability to attenuate dopamine-agonist induced hyperlocomotion.

Methodology:

-

Animals: Male rats or mice.

-

Apparatus: Open-field arenas equipped with automated photobeam systems or video tracking software to measure locomotor activity.

-

Procedure:

-

Habituation: Animals are habituated to the open-field arenas for a defined period (e.g., 30-60 minutes) on consecutive days prior to testing.[9]

-

Drug Administration: On the test day, animals are pre-treated with evenamide or vehicle, followed by an injection of d-amphetamine (e.g., 0.5-1.5 mg/kg, i.p. or s.c.).[17][18]

-

Locomotor Activity Recording: Locomotor activity (e.g., distance traveled, rearing, stereotypy) is recorded for a set duration (e.g., 60-90 minutes) immediately following amphetamine administration.[9][17]

-

-

Data Analysis:

-

Locomotor activity data is typically binned into time intervals (e.g., 5 or 10 minutes).

-

The total distance traveled and other locomotor parameters are compared between treatment groups using statistical analysis (e.g., ANOVA with repeated measures).

-

Objective: To assess the efficacy of evenamide in a neurodevelopmental model of schizophrenia that recapitulates key anatomical and behavioral features of the disorder.

Methodology:

-

Model Induction:

-

Pregnant dams (e.g., Sprague-Dawley rats) are administered a single injection of MAM (e.g., 22 mg/kg, i.p.) on gestational day 17. Control dams receive saline.[19]

-

Offspring are weaned and housed until adulthood for behavioral testing.

-

-

Behavioral Testing (in adult offspring):

-

Social Interaction Test:

-

The test involves placing a subject rat in an arena with either a novel rat or a familiar rat.

-

The amount of time spent in active social investigation (e.g., sniffing, following) is recorded.

-

Evenamide or vehicle is administered prior to the test to assess its effect on social deficits observed in MAM-treated animals.

-

-

Novel Object Recognition (NOR) Test:

-

Habituation: The rat is allowed to explore an empty open-field arena.

-

Familiarization Phase: The rat is placed in the arena with two identical objects and the time spent exploring each object is recorded.[3]

-

Test Phase: After a retention interval, the rat is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the novel versus the familiar object is measured.[3]

-

A discrimination index is calculated to quantify recognition memory.

-

-

Conclusion

Evenamide (NW-3509) represents a promising and innovative approach to the treatment of psychosis, particularly in the context of treatment-resistant schizophrenia. Its novel mechanism of action, centered on the selective modulation of neuronal hyperactivity and glutamate release, distinguishes it from currently available antipsychotics. The robust preclinical data, demonstrating efficacy in a range of relevant animal models, coupled with the encouraging results from late-stage clinical trials, underscore its potential to address not only the positive symptoms of psychosis but also the challenging negative and cognitive domains. The favorable safety and tolerability profile observed to date further enhances its therapeutic potential. Continued research and the successful completion of ongoing pivotal trials will be crucial in establishing evenamide as a valuable new tool in the armamentarium for managing schizophrenia and other psychotic disorders.

References

- 1. Sodium Current Measurements in HEK293 Cells [bio-protocol.org]

- 2. mdpi.com [mdpi.com]

- 3. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. cphi-online.com [cphi-online.com]

- 7. Acute ketamine induces neuronal hyperexcitability and deficits in prepulse inhibition by upregulating IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (+/-) Ketamine-induced prepulse inhibition deficits of an acoustic startle response in rats are not reversed by antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. b-neuro.com [b-neuro.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. Patch Clamp Protocol [labome.com]

- 14. One-channel Cell-attached Patch-clamp Recording - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]

- 17. maze.conductscience.com [maze.conductscience.com]

- 18. Ketamine-induced changes in rat behaviour: A possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Treatments for Social Interaction Impairment in Animal Models of Schizophrenia: A Critical Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

Evenamide Hydrochloride: A Technical Overview of its Synthesis, Chemical Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evenamide hydrochloride, a novel voltage-gated sodium channel (VGSC) blocker, is emerging as a promising therapeutic agent for the management of schizophrenia.[1][2][3] Developed by Newron Pharmaceuticals under the code NW-3509, this compound modulates glutamate release, a key neurotransmitter implicated in the pathophysiology of schizophrenia, without directly interacting with dopaminergic or serotonergic pathways.[1][4] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound, along with a summary of recent clinical trial findings.

Chemical Properties

This compound is the hydrochloride salt of Evenamide. Its key chemical and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide;hydrochloride | [5] |

| Molecular Formula | C₁₆H₂₇ClN₂O₂ | [5][6][7] |

| Molecular Weight | 314.85 g/mol | [2][5][7] |

| CAS Number | 1092977-06-4 | [5][6] |

| Appearance | Solid powder | [6] |

| Solubility | Soluble in DMSO | [6] |

| Storage | Dry, dark, and at 0 - 4°C for short term or -20°C for long term | [6] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, which can be initiated from two alternative starting materials.

Experimental Protocol: Synthesis of this compound

Method 1: Starting from 2-(3-benzyloxyphenyl)ethylamine hydrochloride

-

N-protection: 2-(3-benzyloxyphenyl)ethylamine hydrochloride (I) is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of sodium hydroxide (NaOH) in a tetrahydrofuran (THF)/water mixture to yield the Boc-protected carbamate (II).

-

Debenzylation: The carbamate (II) is debenzylated using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst in methanol (MeOH) to produce the phenol derivative (III).

-

Etherification: The phenol (III) is coupled with 1-bromobutane (V) in the presence of potassium carbonate (K₂CO₃) in refluxing acetone to form the ether (VI).

-

Condensation: The secondary amine (VI) is condensed with 2-chloro-N,N-dimethylacetamide (VII) in the presence of sodium hydride (NaH) in dimethylformamide (DMF) to give the tertiary amine (VIII).

-

Deprotection: The final step involves the deprotection of the Boc group using hydrochloric acid (HCl) in diethyl ether (Et₂O) to yield this compound.[1]

Method 2: Alternative preparation of intermediate (III)

-

Demethylation: 3-methoxyphenethylamine (IV) is demethylated using hydrobromic acid (HBr) in acetic acid (AcOH).

-

N-protection: The resulting product is then N-protected with Boc₂O in the presence of NaOH in THF to obtain the phenol derivative (III).[1]

Mechanism of Action

Evenamide's unique mechanism of action distinguishes it from conventional antipsychotics. It primarily functions as a voltage-gated sodium channel (VGSC) blocker, which in turn modulates the release of glutamate.[1][8] This is significant because glutamatergic dysfunction and hippocampal hyperactivity are increasingly recognized as key factors in the pathophysiology of schizophrenia.[9]

By selectively targeting hyperactive neurons, Evenamide normalizes excessive glutamate release without impairing normal neuronal excitability.[8][9] This targeted action is believed to contribute to its therapeutic effects on the positive, negative, and cognitive symptoms of schizophrenia.[9] Importantly, Evenamide does not interact with dopaminergic, serotonergic, adrenergic, or histaminergic neurotransmitter systems, which may explain its favorable side-effect profile compared to traditional antipsychotics.[1]

Clinical Efficacy and Safety

Evenamide is being developed as an add-on therapy for patients with schizophrenia who have not responded adequately to second-generation antipsychotics.[10] Recent clinical trial data has demonstrated its potential in this patient population.

Phase II/III Clinical Trial (Study 008A)

A recent Phase II/III, randomized, double-blind, placebo-controlled study (Study 008A) evaluated the efficacy and safety of Evenamide as an add-on therapy in patients with chronic schizophrenia.[10][11][12]

Experimental Protocol: Study 008A

-

Design: A 4-week, international, randomized, double-blind, placebo-controlled study.[10][12]

-

Participants: 291 patients with chronic schizophrenia who had an inadequate response to their current second-generation antipsychotic medication.[10][12]

-

Intervention: Patients were randomized to receive either Evenamide (30 mg twice daily) or a placebo, in addition to their ongoing antipsychotic treatment.[11][12]

-

Primary Endpoint: Improvement in the Positive and Negative Syndrome Scale (PANSS) Total Score.[10]

-

Key Secondary Endpoint: Improvement in the Clinical Global Impression of Severity (CGI-S).[10]

Key Findings:

| Outcome Measure | Evenamide Group | Placebo Group | p-value |

| PANSS Total Score Reduction | 10.2 points | 7.6 points | 0.006 |

| CGI-S LS Mean Difference | - | - | 0.037 |

The study successfully met its primary and key secondary endpoints, demonstrating a statistically significant improvement in schizophrenia symptoms for patients receiving Evenamide compared to placebo.[10][12]

Safety and Tolerability:

Evenamide was well-tolerated, with a high completion rate in the study.[12] The incidence of adverse events was comparable between the Evenamide (25%) and placebo (25.8%) groups.[10] The most frequently reported adverse events in the Evenamide group were headache, vomiting, and nasopharyngitis.[10][13]

Conclusion

This compound represents a novel approach to the treatment of schizophrenia, particularly for patients who do not respond adequately to existing therapies. Its unique mechanism of action, targeting glutamate modulation through voltage-gated sodium channel blockade, offers a promising alternative to conventional dopamine-centric treatments. The positive results from recent clinical trials underscore its potential as an effective and well-tolerated add-on therapy. Further long-term studies will be crucial in fully establishing its role in the clinical management of schizophrenia.

References

- 1. Portico [access.portico.org]

- 2. Evenamide HCl | TargetMol [targetmol.com]

- 3. Evenamide - Wikipedia [en.wikipedia.org]

- 4. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C16H27ClN2O2 | CID 68483436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Evenamide HCl - Ace Therapeutics [acetherapeutics.com]

- 7. GSRS [precision.fda.gov]

- 8. Newron Initiates First Potentially Pivotal Study With Evenamide in Patients With Schizophrenia [drug-dev.com]

- 9. psychiatrictimes.com [psychiatrictimes.com]

- 10. Evenamide Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]

- 11. Efficacy and safety of evenamide, a glutamate modulator, added to a second-generation antipsychotic in inadequately/poorly responding patients with chronic schizophrenia: Results from a randomized, double-blind, placebo-controlled, phase 3, international clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Newron announces positive top-line results from potentially pivotal Phase II/III study 008A with evenamide in schizophrenia patients | Newron Pharmaceuticals [newron.com]

- 13. Newron’s add-on schizophrenia therapy finds success in Phase II/III trial [clinicaltrialsarena.com]

Preclinical Pharmacology and Toxicology of Sertraline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology and toxicology of sertraline hydrochloride, a selective serotonin reuptake inhibitor (SSRI). The information is compiled from a range of preclinical studies in various animal models, offering critical data for researchers and professionals in drug development.

Executive Summary

Sertraline is a potent and specific inhibitor of neuronal serotonin (5-HT) reuptake, with only weak effects on norepinephrine and dopamine neuronal uptake.[1] Its primary mechanism of action involves the selective inhibition of the presynaptic serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft and enhanced serotonergic neurotransmission.[2] Preclinical studies in mice, rats, rabbits, and dogs have established its pharmacological activity and comprehensive toxicology profile. The liver has been identified as a primary target organ for toxicity, with findings generally related to hepatic enzyme induction.[1][3] Sertraline is extensively metabolized, and while it has a good safety profile, specific toxicities, including reproductive and developmental effects, have been noted at higher doses.[1][4]

Preclinical Pharmacology

Primary Pharmacodynamics: Mechanism of Action

Sertraline's therapeutic effects are primarily attributed to its highly selective inhibition of the serotonin transporter (SERT) on the presynaptic neuronal membrane.[2] This inhibition blocks the reuptake of serotonin from the synaptic cleft, leading to an accumulation of the neurotransmitter. The increased availability of synaptic serotonin enhances its binding to postsynaptic receptors, which is believed to be the foundation of its antidepressant and anxiolytic effects.[5] In animal studies, chronic administration of sertraline has been shown to lead to a down-regulation of brain norepinephrine receptors.[2]

While its primary target is SERT, sertraline has weak effects on dopamine and norepinephrine transporters.[5][6] It shows no significant affinity for adrenergic (alpha1, alpha2, beta), cholinergic, GABA, dopaminergic, histaminergic, or benzodiazepine receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants like tricyclic antidepressants (TCAs).[1][2]

Caption: Sertraline's mechanism of action at the neuronal synapse.

Preclinical Pharmacokinetics

Sertraline is extensively absorbed and metabolized in preclinical species.[1] It is highly protein-bound (approximately 98-99%) and distributes widely into tissues, including the brain.[2][7]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption : Following oral administration, at least 69% and 73% of a dose was absorbed in rats and dogs, respectively.[1]

-

Distribution : The volume of distribution is approximately 25 L/kg in both rats and dogs.[7] Brain concentrations of sertraline in rats can be over 40 times higher than plasma concentrations.[7]

-

Metabolism : Sertraline undergoes extensive first-pass metabolism in the liver.[7] The primary metabolic pathway is N-demethylation to form N-desmethylsertraline, which is significantly less potent than the parent compound.[2] Other metabolic processes include N-hydroxylation, oxidative deamination, and glucuronidation.[2][7] Metabolism is primarily catalyzed by CYP3A4 and CYP2B6 enzymes.[2]

-

Excretion : Elimination is mainly through metabolism, with metabolites excreted in both urine and feces.[8] The excretion of unchanged sertraline in urine is a minor pathway.[2] Bile is the major route of elimination in both rats and dogs.[7]

| Parameter | Rat | Dog | Reference |

| Bioavailability | Subject to first-pass metabolism | Subject to first-pass metabolism | [7] |

| Protein Binding | >97% | >97% | [7] |

| Volume of Distribution (Vd) | ~25 L/kg | ~25 L/kg | [7] |

| Elimination Half-life (t½) | ~26 hours (general) | Varies | [2][8] |

| Peak Plasma Time (Tmax) | N/A | 1.94 ± 0.18 h (200 mg dose) | [9] |

| Peak Plasma Conc. (Cmax) | N/A | 0.404 ± 0.080 mg/L (200 mg dose) | [9] |

| Area Under Curve (AUC 0-∞) | N/A | 2.04 ± 0.46 mg·h·L-1 (200 mg dose) | [9] |

| Primary Route of Elimination | Bile | Bile | [7] |

Table 1: Summary of Preclinical Pharmacokinetic Parameters for Sertraline.

Preclinical Toxicology

A comprehensive set of toxicology studies were conducted in mice, rats, rabbits, and dogs to characterize the safety profile of sertraline.[1]

Acute Toxicity

In acute oral toxicity studies, signs of toxicity in mice and rats included hyperactivity, depression, weakness, decreased food consumption, and convulsions at lethal doses.[1]

| Species | Route | LD50 | Reference |

| Rat | Oral | >2000 mg/kg | [2] |

| Mouse | Oral | Not specified, convulsions at lethal doses | [1] |

Table 2: Acute Toxicity of Sertraline.

Repeat-Dose Toxicity

The primary target organ identified in subchronic and chronic toxicity studies in mice, rats, and dogs was the liver.[1][3] The observed effects were consistent with hepatic xenobiotic-metabolizing enzyme induction and included:

-

Hepatomegaly (enlarged liver)[3]

-

Hepatocellular hypertrophy[3]

-

Proliferation of smooth endoplasmic reticulum[3]

-

Slight increases in serum transaminase activity[3]

-

Hepatocellular fatty change (in mice and rats)[4]

These findings are generally considered adaptive changes related to metabolism rather than direct toxic injury, especially at lower dose levels.[1]

A 28-day study in rats investigating cardiotoxicity at doses of 5, 10, and 20 mg/kg found that the higher doses were associated with increased cardiac biomarkers (AST, LDH, cTn-T), degenerative changes in heart tissue, and evidence of oxidative stress.[10][11]

Caption: General workflow for a preclinical repeat-dose toxicity study.

Genetic Toxicology

Sertraline was not found to be genotoxic in an extensive battery of tests.[1][4] However, some in vitro studies have noted that at certain concentrations, sertraline may induce oxidative stress and reduce the nuclear division index in human peripheral lymphocytes.[12]

Carcinogenicity

Lifetime carcinogenicity studies were conducted in rats and mice.[1]

-

Rats : The study was negative for carcinogenicity.[4]

-

Mice : A slight increase in benign liver tumors was observed in drug-treated male mice.[1] This finding was considered secondary to the known enzyme-inducing properties of sertraline and not indicative of a direct carcinogenic risk to humans.[1][4]

Reproductive and Developmental Toxicology

Reproductive toxicology studies have been conducted in rats and rabbits.[1]

-

Teratogenicity : Sertraline was not found to be teratogenic in rats or rabbits, even at maternally toxic doses.[1][3]

-

Developmental Effects : Decreased neonatal survival and growth were observed.[1][4] These effects have been noted with other SSRIs.[1] One study in mice indicated that in utero exposure to sertraline at 25 and 60 mg/kg was embryotoxic, teratogenic (cleft palate), and fetotoxic.[13] Another study in pregnant Wistar rats showed that a 20 mg/kg/day dose compromised the reproductive system development in male offspring, leading to alterations in sperm morphology and motility in adulthood.[14]

Experimental Protocols

Repeat-Dose Oral Toxicity Study (Rat)

-

Objective : To assess the potential toxicity of sertraline following daily oral administration for a period of 28 or 90 days.

-

Test System : Wistar or Sprague-Dawley rats, typically young adults. Animals are randomized into treatment groups (e.g., 3 dose levels and a vehicle control), with an equal number of males and females per group.

-

Dosing : Sertraline hydrochloride is administered once daily via oral gavage. Dose levels are selected based on acute toxicity and dose-ranging studies to establish a no-observed-adverse-effect-level (NOAEL), a mid-dose, and a maximum tolerated dose (MTD).

-

In-Life Observations : Daily clinical observations for signs of toxicity, mortality, and morbidity. Body weight and food consumption are recorded weekly. Ophthalmoscopic examinations are performed pre-study and at termination.

-

Clinical Pathology : Blood samples are collected at termination (and sometimes at an interim point) for hematology (e.g., CBC, differential) and clinical chemistry (e.g., liver enzymes like ALT/AST, kidney function markers like BUN/creatinine) analysis. Urine analysis is also conducted.

-

Terminal Procedures : At the end of the study period, animals are euthanized. A full necropsy is performed. Key organs are weighed, and a comprehensive list of tissues is collected and preserved for histopathological examination by a veterinary pathologist.

Embryo-Fetal Developmental Toxicity Study (Mouse)

-

Objective : To evaluate the potential of sertraline to cause developmental toxicity during the period of major organogenesis.

-

Test System : Time-mated female mice (e.g., Crl:CD1(ICR)). The day a vaginal plug is observed is designated as Gestation Day (GD) 0.

-

Dosing : Pregnant females are dosed daily by oral gavage during the period of organogenesis (e.g., GD 6 through 15). Dose levels in one cited study were 5, 25, and 60 mg/kg, plus a vehicle control.[13]

-

Maternal Observations : Dams are monitored for clinical signs, body weight changes, and food consumption throughout gestation.

-

Terminal Procedures : On a day prior to parturition (e.g., GD 18), dams are euthanized. The uterus is examined for the number of implantations, resorptions, and live/dead fetuses.

-

Fetal Examinations : Live fetuses are weighed and examined for external malformations. A subset of fetuses is then examined for visceral abnormalities (e.g., using the Wilson's sectioning technique) and skeletal abnormalities (e.g., after staining with Alizarin Red S and Alcian Blue).[13]

References

- 1. tandfonline.com [tandfonline.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Preclinical toxicological evaluation of sertraline hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]

- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 7. Metabolism and disposition of the 5-hydroxytryptamine uptake blocker sertraline in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sertraline - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Evidence for cardiotoxicity associated with sertraline in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evidence for cardiotoxicity associated with sertraline in rats - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 12. In vitro cytogenotoxic evaluation of sertraline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The teratogenic effects of sertraline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reproductive Development of Male Rats Exposed In Utero to Stress and/or Sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hydrochloride Salt of Ketamine: A Glutamate Modulator for Central Nervous System Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ketamine hydrochloride, a derivative of phencyclidine, has a rich and complex history, initially as a dissociative anesthetic and more recently as a rapid-acting antidepressant for treatment-resistant depression. Its therapeutic effects across a range of Central Nervous System (CNS) disorders are primarily attributed to its modulation of the glutamate system, the main excitatory neurotransmitter network in the brain. This technical guide provides a comprehensive overview of ketamine hydrochloride, focusing on its mechanism of action as a glutamate modulator, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel therapeutics for CNS disorders.

Introduction

Glutamatergic dysregulation is increasingly implicated in the pathophysiology of various CNS disorders, including major depressive disorder (MDD), post-traumatic stress disorder (PTSD), and certain neurodegenerative diseases. Traditional monoaminergic-based antidepressants often have a delayed onset of action and are ineffective for a significant portion of patients. This has spurred research into alternative mechanisms, with the glutamate system emerging as a promising target. Ketamine hydrochloride, through its unique action on glutamate receptors, offers a paradigm shift in the treatment of these conditions.

Mechanism of Action: Glutamate Modulation

Ketamine's primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor.[1] By blocking the NMDA receptor, ketamine influences downstream signaling cascades that lead to synaptic plasticity and antidepressant effects.

NMDA Receptor Antagonism

Ketamine binds to the phencyclidine (PCP) site within the ion channel of the NMDA receptor, thereby preventing the influx of calcium ions in response to glutamate binding.[2] This blockade is voltage-dependent and requires the channel to be in an open state. The S(+) enantiomer of ketamine exhibits a higher affinity for the NMDA receptor than the R(-) enantiomer.[3]

AMPA Receptor Upregulation and Synaptogenesis

Paradoxically, at sub-anesthetic doses, ketamine leads to a surge in glutamate release.[4] This is thought to occur through the preferential inhibition of NMDA receptors on inhibitory GABAergic interneurons, leading to a disinhibition of glutamatergic neurons.[4] The resulting glutamate surge preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This enhanced AMPA receptor signaling is crucial for the antidepressant effects of ketamine and triggers downstream pathways that promote synaptogenesis.[4]

Downstream Signaling: BDNF and mTOR

The activation of AMPA receptors initiates intracellular signaling cascades involving Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin (mTOR).[5] The binding of BDNF to its receptor, TrkB, activates the mTOR signaling pathway, which in turn promotes the synthesis of synaptic proteins, leading to the formation of new synapses and the reversal of stress-induced synaptic deficits.[5]

Quantitative Data

The following tables summarize key quantitative data for ketamine hydrochloride, providing a basis for comparison and further research.

Table 1: Receptor Binding Affinity of Ketamine

| Receptor/Site | Ligand | Ki (μM) | IC50 (μM) | Reference(s) |

| NMDA (PCP Site) | [3H]MK-801 | 0.5 | - | [1] |

| NMDA (PCP Site) | - | 0.659 | - | [6] |

| NMDA (GluN1/2B) | - | - | 0.9 | [7] |

| NMDA (GluN1/2C) | - | - | 1.7 | [7] |

| NMDA (GluN1/2D) | - | - | 2.4 | [7] |

| NMDA (GluN1/2A) | - | - | 3.3 | [7] |

| Dopamine D2 | - | - | >10 | [8] |

| Serotonin 5-HT2 | - | - | >10 | [8] |

| Mu-Opioid | - | ~7 | - | [9] |

Table 2: Pharmacokinetic Parameters of Ketamine Hydrochloride in Humans

| Parameter | Value | Route of Administration | Reference(s) |

| Bioavailability | 100% | Intravenous (IV) | [2] |

| 93% | Intramuscular (IM) | [2] | |

| 45-50% | Intranasal | [2] | |

| 16-20% | Oral | [2] | |

| Elimination Half-life (t1/2β) | 2.5 - 3 hours | IV | [2][10] |

| Volume of Distribution (Vd) | 3 - 5 L/kg | IV | [11] |

| Clearance | 79 L/h (for a 70 kg person) | IV | [12][13] |

| Peak Plasma Time (Tmax) | 5 - 30 minutes | IM | [11] |

Table 3: Clinical Efficacy in Treatment-Resistant Depression

| Study Design | Dose | Response Rate (≥50% reduction in MADRS) | Time to Response | Reference(s) |

| Double-blind, placebo-controlled, crossover | 0.5 mg/kg IV infusion over 40 min | ~70% at 24 hours | Within 2 hours | [14] |

| Double-blind, placebo-controlled, crossover | 0.1, 0.2, 0.3, 0.4 mg/kg IV infusion | Dose-dependent, response at ≥0.1 mg/kg | - | [15][16] |

| Randomized, controlled trial | 0.5 mg/kg and 1.0 mg/kg IV | Significantly greater than placebo | Over 3 days | [17] |

| Open-label | 6 infusions of 0.5 mg/kg | 42% after 6 infusions | - | [18] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

[3H]MK-801 Binding Assay for NMDA Receptor Density

This assay quantifies the density of NMDA receptors in brain tissue.

Materials:

-

Rat brain tissue (e.g., cortex, hippocampus)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

[3H]MK-801 (radioligand)

-

Glutamate and Glycine

-

Non-radioactive MK-801 (for non-specific binding)

-

Scintillation counter

Procedure:

-

Prepare brain membranes from the tissue of interest.[9]

-

Incubate a 0.2 mg aliquot of the membrane preparation with 5 nM [3H]MK-801, 1 mM glutamate, and 1 mM glycine for 180 minutes at 25°C.[19]

-

For determining non-specific binding, add 10 μM of non-radioactive MK-801 to a parallel set of tubes.[9]

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[19]

-

Calculate specific binding by subtracting non-specific binding from total binding.

In Vivo Microdialysis for Extracellular Glutamate Measurement

This technique allows for the in vivo sampling and quantification of neurotransmitters in specific brain regions of awake animals.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC with fluorescence or mass spectrometry detection

-

Anesthetized or freely moving rat

Procedure:

-

Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex) of the rat using stereotaxic coordinates.[6]

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 μL/min).[6]

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.

-

Administer ketamine hydrochloride (systemically or via reverse dialysis through the probe).

-

Continue collecting dialysate samples to measure changes in extracellular glutamate levels.

-

Analyze the glutamate concentration in the dialysate samples using HPLC.

Western Blotting for BDNF and Phosphorylated mTOR (p-mTOR)

This method is used to detect and quantify the levels of specific proteins in tissue samples.

Materials:

-

Brain tissue homogenates (e.g., hippocampus, prefrontal cortex)

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-BDNF, anti-p-mTOR, anti-β-actin)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate proteins from the tissue homogenates by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for BDNF and p-mTOR overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Apply a chemiluminescent substrate and detect the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine relative protein expression levels.

Rodent Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a common behavioral assay to screen for antidepressant efficacy.[16]

Materials:

-

Cylindrical water tank

-

Water at 23-25°C

-

Video recording equipment

-

Rats or mice

Procedure:

-

Pre-test (Day 1): Place the animal in the water-filled cylinder for a 15-minute session. This induces a state of "behavioral despair."

-

Drug Administration (Day 2): Administer ketamine hydrochloride or a vehicle control.

-

Test Session (Day 2): 24 hours after the pre-test, place the animal back in the water for a 5-6 minute test session.[17]

-

Behavioral Scoring: Record the duration of immobility during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.

Conclusion

Ketamine hydrochloride represents a significant advancement in the pharmacotherapy of CNS disorders, particularly treatment-resistant depression. Its mechanism of action, centered on the modulation of the glutamate system, offers a novel therapeutic avenue. This technical guide has provided a detailed overview of ketamine's pharmacology, supported by quantitative data and experimental protocols, to aid researchers and drug development professionals in their efforts to understand and build upon the therapeutic potential of this remarkable compound. Further research is warranted to fully elucidate the long-term effects and to develop new glutamatergic modulators with improved safety and efficacy profiles.

References

- 1. BDNF/TrkB signaling endosomes in axons coordinate CREB/mTOR activation and protein synthesis in the cell body to induce dendritic growth in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Effect of Ketamine on Electrophysiological Connectivity in Major Depressive Disorder [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of subanesthetic doses of ketamine on AMPA-mediated responses in rats: An in vivo electrophysiological study on monoaminergic and glutamatergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Using the rat forced swim test to assess antidepressant-like activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]

- 16. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ketamine-induced antidepressant effects are associated with AMPA receptors-mediated upregulation of mTOR and BDNF in rat hippocampus and prefrontal cortex | European Psychiatry | Cambridge Core [cambridge.org]

- 19. discovery.researcher.life [discovery.researcher.life]

The Role of Specific Hydrochlorides in Mitigating Hippocampal Hyperexcitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental validation of two hydrochloride compounds—Tiagabine Hydrochloride and Fenfluramine Hydrochloride—in reducing hippocampal hyperexcitability, a key factor in the pathophysiology of epilepsy. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel antiepileptic drugs.

Introduction: Hippocampal Hyperexcitability in Epilepsy

The hippocampus, a brain region critical for learning and memory, is often implicated in the generation and propagation of seizures. Hippocampal hyperexcitability, characterized by an imbalance between excitatory and inhibitory neurotransmission, is a hallmark of many forms of epilepsy. This state of heightened neuronal activity can arise from various factors, including genetic predispositions, brain injury, or neurodevelopmental abnormalities. Consequently, the hippocampus is a key target for antiepileptic drug development. This guide focuses on two hydrochloride-based therapeutic agents that effectively modulate hippocampal excitability through distinct molecular mechanisms.

Tiagabine Hydrochloride: Enhancing GABAergic Inhibition

Tiagabine hydrochloride is an anticonvulsant medication that primarily acts by augmenting the effects of the main inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).

Mechanism of Action

Tiagabine is a selective inhibitor of the GABA transporter 1 (GAT-1). By blocking GAT-1, tiagabine reduces the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells. This leads to an increased concentration of GABA in the synapse, thereby enhancing and prolonging the inhibitory postsynaptic currents (IPSCs) mediated by GABA-A receptors on hippocampal neurons. This enhanced inhibition counteracts excessive excitation, thus reducing the likelihood of seizure activity.[1][2]

Quantitative Data on Efficacy

The following tables summarize the quantitative effects of tiagabine hydrochloride on hippocampal neuronal activity and seizure models.

Table 1: Electrophysiological Effects of Tiagabine Hydrochloride on Hippocampal Neurons

| Parameter | Experimental Model | Tiagabine Concentration | Observed Effect | Reference |

| Inhibitory Postsynaptic Current (IPSC) Half-Width | Rat Hippocampal CA1 Pyramidal Cells (Slice) | 20-50 µM | 109 +/- 15% increase | [1] |

| GABAA Receptor-Mediated Synaptic Current Decay Time Constant | Rat Hippocampal CA3 Pyramidal Cells (Slice Culture) | 10-25 µM | Increased from 16 ms to 250 ms | [3] |

| Orthodromic Population Spikes (PS) Inhibition | Rat Hippocampal CA1 Pyramidal Neurons (Slice) | 20 µM | Inhibition to 7.8 +/- 2.6% of unconditioned amplitude (200 ms post-HFS) | [4] |

| Paired-Pulse Facilitation | El Mouse Hippocampal CA3 Region (Slice) | 20 µM | Counteracted facilitation across all interpulse intervals | [5] |

Table 2: In Vivo Efficacy of Tiagabine Hydrochloride in Seizure Models

| Seizure Model | Animal Model | Tiagabine Hydrochloride Dose | Efficacy | Reference |

| Tossing-up seizure | El Mouse | 0.17 mg/kg (ED50) | Suppressed seizure occurrence to ~20% of controls | [5] |

| Perforant Pathway Stimulation | Rat | 50 mg/kg/day | Completely prevented generalized clonic seizures | [6] |

Signaling Pathway

The following diagram illustrates the mechanism of action of Tiagabine Hydrochloride at a GABAergic synapse in the hippocampus.

Experimental Protocols

This protocol outlines the general steps for recording inhibitory postsynaptic currents (IPSCs) from CA1 pyramidal neurons in acute hippocampal slices.[2][5][7][8][9]

-

Slice Preparation:

-

Anesthetize and decapitate an adult rodent (e.g., Wistar rat).

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 glucose.

-

Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Place a slice in a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at 30-32°C.

-

Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2ATP, 0.3 NaGTP, and 5 QX-314 (to block sodium channels), pH adjusted to 7.2 with CsOH.

-

Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

-

Voltage-clamp the neuron at a holding potential of -70 mV.

-

-

Stimulation and Data Acquisition:

-

Place a bipolar stimulating electrode in the stratum radiatum to evoke synaptic responses.

-

Apply brief electrical pulses to stimulate GABAergic interneurons and record the resulting IPSCs.

-

Acquire and digitize data using appropriate software and hardware (e.g., pCLAMP, Axon Instruments).

-

-

Drug Application:

-

After obtaining a stable baseline recording, bath-apply Tiagabine Hydrochloride at the desired concentration (e.g., 20 µM) and record the changes in IPSC amplitude and kinetics.

-

Fenfluramine Hydrochloride: A Multi-Target Approach

Fenfluramine hydrochloride, originally developed as an appetite suppressant, has been repurposed as a potent antiepileptic drug, particularly for severe childhood epilepsies like Dravet syndrome and Lennox-Gastaut syndrome. Its mechanism of action is more complex than that of tiagabine, involving multiple neurotransmitter systems.

Mechanism of Action

Fenfluramine's primary mechanism involves the modulation of serotonin (5-HT) neurotransmission. It acts as a serotonin-releasing agent and also inhibits its reuptake, leading to a significant increase in synaptic serotonin levels. This enhanced serotonergic activity is thought to contribute to its anticonvulsant effects. Additionally, fenfluramine and its metabolite, norfenfluramine, are positive modulators of the sigma-1 receptor, an intracellular chaperone protein that can influence neuronal excitability. The combined action on both the serotonergic system and sigma-1 receptors is believed to be responsible for its broad efficacy.

Quantitative Data on Efficacy

The following tables present clinical and preclinical data on the efficacy of fenfluramine hydrochloride in reducing seizure frequency.

Table 3: Clinical Efficacy of Fenfluramine Hydrochloride in Dravet Syndrome

| Clinical Trial | Fenfluramine HCl Dose | Median Reduction in Convulsive Seizure Frequency | Responder Rate (≥50% Reduction) | Reference |

| Study 1 | 0.7 mg/kg/day | 62.3% greater than placebo | 62.3% | [10] |

| Study 1 | 0.2 mg/kg/day | 35.3% greater than placebo | 35.3% | [10] |

| Nabbout et al., 2020 | 0.4 mg/kg/day (with stiripentol) | 54.0% greater than placebo | 51.2% | [10] |

| Lagae et al., 2019 | 0.7 mg/kg/day | 74.9% | Not Reported | [11] |

| Ceulemans et al., 2016 | 0.10 - 1.0 mg/kg/day | 76.5% | 78% | [12] |

Table 4: Preclinical Efficacy of Fenfluramine Hydrochloride

| Seizure Model | Animal Model | Fenfluramine Hydrochloride Dose | Efficacy | Reference |

| Maximal Electroshock (MES) | Mouse | 2.9 mg/kg (ED50) | Potent anticonvulsant activity | [13] |

| 6 Hz Test (44 mA) | Mouse | 47.0 mg/kg (ED50) | Anticonvulsant activity | [13] |

| Spontaneous Seizures | Dravet Syndrome (Scn1a+/-) Mouse | 30 µg/kg/day | 20% mortality vs 37.5% in controls | [14] |

| Heat-Induced Seizures | Dravet Syndrome (Scn1a+/-) Mouse | 10-30 µg/kg/day | 13-20% mortality vs 80% in controls | [14] |

Signaling Pathway

The diagram below illustrates the multifaceted mechanism of action of Fenfluramine Hydrochloride in the hippocampus.

Experimental Protocols

This protocol describes a common method for inducing and assessing seizures in a mouse model of Dravet syndrome (e.g., Scn1a+/- mice) and testing the efficacy of a compound like fenfluramine.[14][15]

-

Animal Model and Drug Administration:

-

Use Scn1a+/- mice, a genetic model of Dravet syndrome, and wild-type littermates as controls.

-

On postnatal day 21, implant mice with a temperature telemeter and an osmotic minipump for chronic drug delivery.

-

Administer Fenfluramine Hydrochloride or vehicle via the osmotic minipump at the desired daily dose (e.g., 1-30 µg/kg/day).

-

-

Seizure Induction (Heat-Induced):

-

Ten days after implantation, place the mouse in a whole-body plethysmography chamber to monitor breathing.

-

Gradually increase the ambient temperature using a heat lamp to induce hyperthermia.

-

Monitor the mouse's core body temperature via the telemeter and observe for seizure activity.

-

Continue heating until a Racine scale 5 seizure (generalized tonic-clonic seizure) occurs or the body temperature reaches a predetermined humane endpoint (e.g., 42.5°C).

-

-

Data Collection and Analysis:

-

Record the body temperature at seizure onset (seizure threshold).

-

Score the seizure severity using the Racine scale.

-

Monitor breathing throughout the experiment to detect any seizure-induced respiratory arrest.

-

Record mortality rates in both the drug-treated and vehicle-treated groups.

-

Statistically compare the seizure threshold, severity, and mortality between the groups.

-

Preclinical Experimental Workflow

The development of novel anticonvulsant drugs follows a structured preclinical workflow to identify and validate promising candidates. The following diagram illustrates a typical workflow.

References

- 1. Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effects of the GABA uptake inhibitor tiagabine on inhibitory synaptic potentials in rat hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory nature of tiagabine-augmented GABAA receptor-mediated depolarizing responses in hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Blind patch clamp whole-cell recording technique for neurons in hippocampal slices] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tiagabine prevents seizures, neuronal damage and memory impairment in experimental status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Repeated whole-cell patch-clamp recording from CA1 pyramidal cells in rodent hippocampal slices followed by axon initial segment labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. neurologylive.com [neurologylive.com]

- 11. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Low-dose-Fenfluramine-Significantly-Reduces-Seizure-Frequency-in-Dravet-Syndrome--Update-of-the-prospective-study [aesnet.org]

- 13. Evaluation-of-the-Acute-Anticonvulsant-Efficacy-of-Fenfluramine-in-Mouse-Models-of-Acute-and-Chronic-Seizures [aesnet.org]

- 14. fenfluramine reduces sudep in a dravet syndrome mouse model by preventing ventilatory arrest [aesnet.org]

- 15. Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Sertraline Hydrochloride: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Sertraline hydrochloride, marketed under brand names like Zoloft®, is a selective serotonin reuptake inhibitor (SSRI) that has become a cornerstone in the pharmacological treatment of major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, and other anxiety-related conditions.[1][2] Its development represents a significant milestone in the era of rational drug design, moving away from the serendipitous discoveries that characterized the first generation of antidepressants.[3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, development, and key experimental methodologies that defined the trajectory of sertraline from a laboratory compound to a globally prescribed medication.

Discovery and Preclinical Development

The history of sertraline begins in the early 1970s at Pfizer with the synthesis of tametraline, a norepinephrine reuptake inhibitor.[2] While tametraline itself was discontinued due to undesirable stimulant effects in animal models, its unique tetralone structure became the foundation for a new line of inquiry.[2] Years later, Pfizer chemist Willard Welch prepared stereoisomers of tametraline derivatives, and biochemist Kenneth Koe tested them for their effects on monoamine reuptake.[2][4] This systematic screening led to the identification of a specific stereoisomer, (1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, which demonstrated potent and highly selective inhibition of serotonin reuptake.[4][5] This compound became sertraline.

The preclinical development focused on characterizing its selectivity and potency, primarily through in vitro reuptake inhibition assays. These experiments were crucial in establishing its profile as a selective serotonin reuptake inhibitor, with significantly less affinity for norepinephrine (NET) and dopamine (DAT) transporters, a key differentiator from the older, less selective tricyclic antidepressants (TCAs).[6][7]

Logical Relationship: From Tametraline to Sertraline

Caption: Sertraline's discovery workflow, from lead compound to final identification.

Mechanism of Action

Sertraline's primary therapeutic effect is derived from its high-affinity, selective inhibition of the presynaptic serotonin transporter (SERT).[8][9] By blocking SERT, sertraline prevents the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron. This action leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[9][10]

Receptor Selectivity

A key aspect of sertraline's pharmacological profile is its selectivity for SERT over other monoamine transporters. It also exhibits low affinity for muscarinic, adrenergic, dopaminergic, and histamine receptors, which is why it lacks many of the adverse side effects associated with TCAs.[11] Sertraline does, however, show some activity as an inhibitor of the dopamine transporter (DAT) and as an antagonist at the sigma-1 (σ₁) receptor, though the clinical significance of these interactions is less defined.[8]

| Transporter/Receptor | Binding Affinity (Ki, nM) | Reference |

| Serotonin Transporter (SERT) | ~0.4 - 2.6 | [6][12] |

| Dopamine Transporter (DAT) | <50 | [6] |

| Norepinephrine Transporter (NET) | ~50 | [6] |

| Sigma-1 (σ₁) Receptor | High Affinity | [8] |